molecular formula C6H8N2S3 B12681652 Ethane, 1,1'-thiobis(2-isothiocyanato- CAS No. 39219-64-2

Ethane, 1,1'-thiobis(2-isothiocyanato-

Cat. No.: B12681652
CAS No.: 39219-64-2
M. Wt: 204.3 g/mol
InChI Key: XBVBOTITFSOHTL-UHFFFAOYSA-N
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Description

Ethane, 1,1'-thiobis(2-isothiocyanato-) is a sulfur-containing organic compound characterized by a central ethane backbone linked via a thiobis (–S–) bridge. Each ethane subunit bears an isothiocyanate (–N=C=S) group at the second carbon position.

Properties

CAS No.

39219-64-2

Molecular Formula

C6H8N2S3

Molecular Weight

204.3 g/mol

IUPAC Name

1-isothiocyanato-2-(2-isothiocyanatoethylsulfanyl)ethane

InChI

InChI=1S/C6H8N2S3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2

InChI Key

XBVBOTITFSOHTL-UHFFFAOYSA-N

Canonical SMILES

C(CSCCN=C=S)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane, 1,1’-thiobis(2-isothiocyanato-) can be synthesized through several methods. One common approach involves the reaction of ethane-1,2-dithiol with thiophosgene, followed by the addition of amines to form the isothiocyanate groups. This reaction typically requires mild conditions and the use of solvents such as dimethylbenzene under nitrogen protection .

Industrial Production Methods

Industrial production of ethane, 1,1’-thiobis(2-isothiocyanato-) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process, given the toxicity of some of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-thiobis(2-isothiocyanato-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane, 1,1’-thiobis(2-isothiocyanato-) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethane, 1,1’-thiobis(2-isothiocyanato-) involves its reactivity with nucleophiles, particularly sulfur-centered nucleophiles such as cysteine residues in proteins. This reactivity allows it to modify the function of enzymes and proteins, leading to various biological effects. The compound can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions

The compound’s key differentiation lies in its functional groups. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
Ethane, 1,1'-thiobis(2-isothiocyanato-) C₄H₄N₂S₃ 176.28 Thiobis, Isothiocyanate Not provided
1,1'-Thiobis[2-chloroethane] (Mustard analog) C₄H₈Cl₂S 175.08 Thiobis, Chloro 505-60-2
Ethane, 1,1-diethoxy-2-isothiocyanato- C₇H₁₃NO₂S 175.25 Diethoxy, Isothiocyanate Not listed
Key Observations:
  • Reactivity :

    • The isothiocyanate groups in the target compound enable reactions with amines or thiols, forming thioureas or dithiocarbamates. In contrast, chloro analogs (e.g., 1,1'-thiobis[2-chloroethane]) undergo nucleophilic substitution but require harsher conditions .
    • The diethoxy analog (Ethane, 1,1-diethoxy-2-isothiocyanato-) exhibits reduced electrophilicity due to electron-donating ethoxy groups, limiting its utility in crosslinking reactions .
  • Stability :

    • Isothiocyanates are moisture-sensitive, whereas chloro analogs are more stable but pose higher toxicity risks (e.g., vesicant properties in mustard analogs) .
Key Findings:
  • The target compound’s isothiocyanate groups make it valuable in biomedical research (e.g., protein labeling), whereas chloro analogs are restricted due to regulatory and safety concerns .
  • The diethoxy variant’s improved solubility in organic solvents highlights its niche use in specialized syntheses .

Toxicity and Regulatory Status

  • Ethane, 1,1'-thiobis(2-isothiocyanato-): Limited toxicity data, but isothiocyanates generally exhibit moderate toxicity (e.g., irritancy to mucous membranes).
  • 1,1'-Thiobis[2-chloroethane] : Highly toxic; classified as a vesicant and regulated under chemical weapons conventions .
  • Diethoxy analog : Lower acute toxicity due to reduced electrophilicity but requires handling precautions typical of isothiocyanates .

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